3-(1-Propylpiperidin-3-yl)propanoic acid
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Overview
Description
3-(1-Propylpiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and a propanoic acid group at the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylpiperidin-3-yl)propanoic acid typically involves the alkylation of piperidine followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 1-propylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Propylpiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(1-Propylpiperidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials with specific properties, such as plasticizers and stabilizers
Mechanism of Action
The mechanism of action of 3-(1-Propylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinepropionic acid: Similar in structure but lacks the propyl group on the nitrogen atom.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a piperidine ring.
Indole-3-propionic acid: Features an indole ring instead of a piperidine ring
Uniqueness
3-(1-Propylpiperidin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(1-propylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-2-7-12-8-3-4-10(9-12)5-6-11(13)14/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
DDWJZGXWDHJVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)CCC(=O)O |
Origin of Product |
United States |
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